Donecopride

Alzheimer's disease multitarget-directed ligand 5-HT4 receptor

Donecopride is the first rationally designed MTDL combining nanomolar 5-HT4R partial agonism (Ki=10.4nM) and potent AChE inhibition (IC50=16nM) in one molecule—a synergistic profile unattainable by co-administering single-target agents. Over 20-fold greater AChE potency than progenitor RS67333, while preserving full 5-HT4R efficacy. Demonstrates oral bioavailability, brain penetration, and procognitive effects in 5XFAD mice at 0.3–1 mg/kg. The definitive tool for preclinical dual-pathway Alzheimer's proof-of-concept studies. Buy now for head-to-head comparisons against donepezil & RS67333.

Molecular Formula C22H33ClN2O2
Molecular Weight 393.0 g/mol
Cat. No. B10819268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDonecopride
Molecular FormulaC22H33ClN2O2
Molecular Weight393.0 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)CCC2CCN(CC2)CC3CCCCC3)Cl)N
InChIInChI=1S/C22H33ClN2O2/c1-27-22-14-20(24)19(23)13-18(22)21(26)8-7-16-9-11-25(12-10-16)15-17-5-3-2-4-6-17/h13-14,16-17H,2-12,15,24H2,1H3
InChIKeyFTRZTHFGTILUPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Donecopride: A Dual-Action 5-HT4 Receptor Partial Agonist and Acetylcholinesterase Inhibitor for Alzheimer's Disease Research


Donecopride is a synthetic, small-molecule multitarget-directed ligand (MTDL) engineered as a hybrid of the acetylcholinesterase (AChE) inhibitor donepezil and the 5-HT4 receptor (5-HT4R) partial agonist RS67333 [1]. It exhibits potent in vitro activities at both targets: it acts as a selective partial agonist at human 5-HT4 receptors (Ki = 8.5–10.4 nM, 48.3% efficacy relative to serotonin) and as a competitive, mixed-type inhibitor of human AChE (IC50 = 16 nM) [2]. By integrating these two pharmacological mechanisms into a single molecular entity, donecopride is positioned as a preclinical candidate for the potential symptomatic and disease-modifying treatment of Alzheimer's disease [3].

Why Donecopride Cannot Be Replaced by Single-Target 5-HT4 Agonists or AChE Inhibitors in Disease-Modifying Alzheimer's Research


Standard Alzheimer's disease research tools—such as the pure AChE inhibitor donepezil or the selective 5-HT4R agonist prucalopride—engage only one pathogenic pathway, offering symptomatic relief but lacking the pleiotropic potential required to simultaneously address cholinergic deficits and amyloid pathology [1]. The progenitor 5-HT4R partial agonist RS67333, while procognitive, exhibits only weak, submicromolar AChE inhibition (IC50 ~350 nM) [2]. In contrast, donecopride was specifically optimized to retain nanomolar 5-HT4R agonism while enhancing AChE inhibition by over 20-fold (IC50 = 16 nM), creating a dual pharmacological profile that cannot be replicated by simply co-administering separate single-target agents . This engineered dual-action enables donecopride to function as a single chemical tool for probing both neurotransmitter restoration and neurotrophic sAPPα release in preclinical models, a capability absent in conventional single-target comparators [3].

Quantitative Differentiation of Donecopride vs. RS67333, Donepezil, and Prucalopride: A Head-to-Head Evidence Guide


Dual Target Engagement: Simultaneous Nanomolar Affinity at 5-HT4R and AChE

Donecopride exhibits balanced, nanomolar potency at both of its intended therapeutic targets, a profile not shared by its comparators. It retains high affinity for the human 5-HT4 receptor (Ki = 10.4 nM) comparable to the reference agonist RS67333 (pKi = 8.7, ~2.0 nM Ki), while simultaneously inhibiting human acetylcholinesterase (AChE) with an IC50 of 16 nM [1]. In contrast, the 5-HT4R agonist RS67333 is a weak, submicromolar AChE inhibitor (IC50 ~350 nM) [1]. The clinical AChE inhibitor donepezil shows high AChE potency (IC50 = 6.7–11.6 nM) but lacks any 5-HT4R activity [2]. The selective 5-HT4R agonist prucalopride (Ki = 2.5–8 nM) has no reported AChE inhibitory activity [3].

Alzheimer's disease multitarget-directed ligand 5-HT4 receptor

Enhanced Acetylcholinesterase Inhibition Potency Relative to the Progenitor RS67333

Donecopride was rationally designed to dramatically improve the weak AChE inhibitory activity of the 5-HT4R agonist RS67333. While RS67333 inhibits human AChE with an IC50 of approximately 350 nM, donecopride achieves a 22-fold increase in potency, with an IC50 of 16 nM [1]. This level of AChE inhibition is comparable to the clinically approved drug donepezil, which has an IC50 of 6.7–11.6 nM for human AChE . This optimization allows donecopride to address cholinergic deficits at therapeutically relevant concentrations while maintaining its 5-HT4R agonist activity.

acetylcholinesterase inhibition cholinergic hypothesis Alzheimer's disease

Selectivity Profile Against Butyrylcholinesterase (BuChE) and 5-HT2B Receptor

Donecopride demonstrates a favorable selectivity window that differentiates it from less selective AChE inhibitors. It is >200-fold selective for AChE (IC50 = 16 nM) over butyrylcholinesterase (BuChE; IC50 = 3.5 µM) . This selectivity is critical, as BuChE inhibition is associated with peripheral cholinergic side effects. Furthermore, at the 5-HT2B receptor—a target linked to cardiac valvulopathy—donecopride acts as an inverse agonist with high affinity (Ki = 1.6 nM) . This intrinsic activity profile may offer a differentiated safety signal compared to agonists that do not modulate 5-HT2B in this manner, although direct comparative safety data are not yet available.

selectivity off-target effects drug safety

In Vivo Procognitive Efficacy at Low Oral Doses in Murine Models

Donecopride demonstrates significant, dose-dependent procognitive effects in the novel object recognition (NOR) test in mice, a standard behavioral assay for memory. At an oral dose of 0.3 mg/kg, donecopride significantly improved the discrimination index (DI) compared to vehicle-treated controls (DI = 6.3 vs. -0.22 in controls) . This efficacy was observed across a dose range of 0.1–3 mg/kg, with maximal effects at 0.3 and 1 mg/kg [1]. In comparative studies, the reference 5-HT4R agonist RS67333 also improves memory in similar models, but at higher or equivalent doses without the added benefit of potent AChE inhibition [2].

cognition novel object recognition preclinical efficacy

Optimal Scientific and Preclinical Applications for Donecopride Based on Evidence


Investigating Multitarget-Directed Ligand (MTDL) Pharmacology in Alzheimer's Disease

Donecopride is an ideal tool compound for proof-of-concept studies exploring the therapeutic potential of simultaneous 5-HT4R activation and AChE inhibition. Its well-characterized in vitro dual activity (5-HT4R Ki = 10.4 nM; AChE IC50 = 16 nM) provides a defined pharmacological benchmark for evaluating the synergistic effects of these two pathways on biomarkers like sAPPα release (EC50 = 11.3 nM) and amyloid-β pathology [1].

In Vivo Behavioral Pharmacology in Transgenic Alzheimer's Mouse Models

Researchers can utilize donecopride to probe the combined impact of cholinergic restoration and serotonergic modulation on cognitive deficits in established murine models, such as 5XFAD mice. The compound's demonstrated oral bioavailability and procognitive efficacy at low doses (0.3–1 mg/kg) in novel object recognition and Morris water maze tasks provide a validated in vivo experimental framework [2].

Neuroprotection and Neurite Outgrowth Studies

Beyond acute cognitive effects, donecopride serves as a chemical probe for studying disease-modifying mechanisms. In vitro, it has been shown to increase neuronal survival, improve neurite network integrity, and promote synapse formation in primary rat hippocampal cultures exposed to soluble amyloid-β peptides [2]. These activities support its use in cellular assays designed to elucidate the neurotrophic and neuroprotective signaling pathways downstream of dual 5-HT4R/AChE engagement.

Comparative Studies vs. Single-Target Standards (RS67333, Donepezil)

Donecopride enables direct, head-to-head comparative studies against its single-target progenitors. By testing donecopride alongside RS67333 (pure 5-HT4R agonist) and donepezil (pure AChE inhibitor), researchers can delineate the specific contribution of each pharmacological component to overall efficacy, as well as identify any emergent properties arising from their combination in a single molecule [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Donecopride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.